molecular formula C7H8BrClFN B116050 4-Bromo-2-Fluorobenzylamine Hydrochloride CAS No. 147181-08-6

4-Bromo-2-Fluorobenzylamine Hydrochloride

Cat. No. B116050
M. Wt: 240.5 g/mol
InChI Key: RTQOFJWBJNVJEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation, bromination, hydrolysis, cyanidation, methoxylation, esterification, and oxidative polycondensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions and then converted to polyphenol derivatives . Another example is the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which involved multiple steps including bromination and hydrolysis .

Molecular Structure Analysis

The molecular structure and properties of related compounds such as 2-fluoro-4-bromobenzaldehyde have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis, revealing the supramolecular packing array involving hydrogen bonds and halogen interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds is highlighted in their use as building blocks for the synthesis of various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare substituted nitrogenous heterocycles, demonstrating its multi-reactive nature . The photo-induced isomerization of a copper(I) complex derived from 4-fluorobenzylidene was studied, showing the transformation from syn to anti configuration upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis measurements. For example, the thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were investigated, revealing insights into their electronic structure and potential applications . The rotational spectrum of 2-fluorobenzylamine was studied to understand the effect of fluorine substitution on molecular flexibility and tunneling pathways .

Scientific Research Applications

Corrosion Inhibition

4-Bromo-2-Fluorobenzylamine Hydrochloride has been studied for its inhibition properties in corrosion for mild steel in HCl media. It shows that the efficiency of inhibition increases with higher concentrations of the inhibitor and lower temperatures. This is significant in the formation of a protective film layer on metal surfaces, preventing corrosion reactions (Hussein, 2015).

Microsomal Metabolism

Rat liver microsomal metabolism studies involving halogenated 4-methylanilines, similar in structure to 4-Bromo-2-Fluorobenzylamine Hydrochloride, have revealed significant insights. These include side-chain C-hydroxylation and N-hydroxylation processes, along with the formation of secondary amines. Such studies are crucial for understanding the metabolic pathways and potential toxicological implications of these compounds (Boeren et al., 1992).

Synthesis of N,N-Dimethyl-4-nitrobenzylamine

The synthesis process of N,N-Dimethyl-4-nitrobenzylamine, which is widely used in medicine, pesticide, and chemical fields, involves components structurally similar to 4-Bromo-2-Fluorobenzylamine Hydrochloride. Understanding these synthesis processes is essential for the production of a range of chemicals in various industries (Wang Ling-ya, 2015).

Synthesis of PET Radiotracers

4-Bromo-2-Fluorobenzylamine Hydrochloride, due to its structural characteristics, may be relevant in the synthesis of PET radiotracers. Such compounds are crucial for medical imaging and diagnostic procedures (Koslowsky et al., 2010).

Supramolecular Assemblies

The study of 4-fluorobenzylamine and its interactions with various ions and metal chloride in different mediums highlights the potential of 4-Bromo-2-Fluorobenzylamine Hydrochloride in forming diverse supramolecular architectures. These are significant in the field of materials science and nanotechnology (Wang et al., 2015).

Liquid Crystalline Properties

Compounds similar to 4-Bromo-2-Fluorobenzylamine Hydrochloride have been analyzed for their liquid crystalline properties, which are crucial in the development of advanced materials and display technologies (Sakagami & Nakamizo, 1980).

Metabolism by Alcaligenes denitrificans

The metabolism of halogenated benzoates by Alcaligenes denitrificans, which is closely related to compounds like 4-Bromo-2-Fluorobenzylamine Hydrochloride, provides insights into environmental bioremediation and the degradation of synthetic compounds (van den Tweel et al., 1987).

Synthesis of Oligoribonucleotides

The synthesis of oligoribonucleotides using groups structurally similar to 4-Bromo-2-Fluorobenzylamine Hydrochloride showcases its potential application in the field of molecular biology and genetic engineering (Takaku & Kamaike, 1982).

Neurotoxic Effects

Studies on compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, which are structurally related to 4-Bromo-2-Fluorobenzylamine Hydrochloride, reveal potential neurotoxic effects on noradrenergic neurons. This is vital for understanding the neurological impact of such compounds (Jaim-Etcheverry & Zieher, 1980).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQOFJWBJNVJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594141
Record name 1-(4-Bromo-2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-Fluorobenzylamine Hydrochloride

CAS RN

147181-08-6
Record name Benzenemethanamine, 4-bromo-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147181-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-Fluorobenzylamine Hydrochloride
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Citations

For This Compound
4
Citations
T Negoro, M Murata, S Ueda, B Fujitani… - Journal of medicinal …, 1998 - ACS Publications
… To a stirred solution of 4-bromo-2-fluorobenzylamine hydrochloride (10.2 g, 42.4 mmol) and triethylamine (9.0 g, 88.9 mmol) in dry DMF (70 mL) was added 3-(ethoxycarbonyl)-2,5-dioxo…
Number of citations: 149 pubs.acs.org
MC Van Zandt, EO Sibley, EE McCann… - Bioorganic & medicinal …, 2004 - Elsevier
… powder was dissolved in dichloromethane (16 mL, 0.5 M), cooled to 0 C and treated with diisopropylethylamine (2.8 mL, 16.2 mmol) and 4-bromo-2-fluorobenzylamine hydrochloride …
Number of citations: 74 www.sciencedirect.com
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org
MS Malamas - Journal of heterocyclic chemistry, 1994 - Wiley Online Library
… 4-Bromo-2-fluorobenzylamine hydrochloride (22.0 g, 91.5 mmoles) and triethylamine (12.75 ml, 91.5 mmoles) were added to a suspension of homophthalic anhydride (6, Rl = H, 14.8 g, …
Number of citations: 10 onlinelibrary.wiley.com

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